REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10](=[O:12])[CH3:11])=[CH:7][CH:8]=[CH:9][C:2]1=2.[Br:13]C1C2C=CSC=2C=CC=1.C(OCCCC)=C>[Pd]>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10](=[O:12])[CH2:11][Br:13])=[CH:7][CH:8]=[CH:9][C:2]1=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
Example 10A(a)
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |